molecular formula C21H16BrClN4O2S B2382262 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1226443-77-1

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Numéro de catalogue: B2382262
Numéro CAS: 1226443-77-1
Poids moléculaire: 503.8
Clé InChI: NDTZEUGFCDUCRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a hybrid heterocyclic molecule featuring a 1,3-disubstituted imidazole core with a 4-bromophenyl group at position 5 and a 4-chlorophenyl group at position 1. The imidazole ring is linked via a thioether bridge to an acetamide moiety, which is further substituted with a 5-methylisoxazole group. Its molecular formula is C₂₀H₁₅BrClN₃O₂S, with an average molecular weight of 485.78 g/mol and a ChemSpider ID of 851079-28-2 .

Propriétés

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN4O2S/c1-13-10-19(26-29-13)25-20(28)12-30-21-24-11-18(14-2-4-15(22)5-3-14)27(21)17-8-6-16(23)7-9-17/h2-11H,12H2,1H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTZEUGFCDUCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide represents a class of imidazole derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Imidazole Ring : Known for its role in enzyme inhibition and receptor binding.
  • Bromophenyl and Chlorophenyl Groups : These halogenated aromatic rings can enhance lipophilicity and binding affinity.
  • Thioether Linkage : This may influence the compound's reactivity and interaction with biological targets.
  • Isosaxazolyl Group : Contributes to the overall pharmacological profile.

Molecular Formula

C19H18BrClN3OSC_{19}H_{18}BrClN_{3}OS

Molecular Weight

Molecular Weight=420.8 g mol\text{Molecular Weight}=420.8\text{ g mol}

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their function. This is particularly relevant in the context of enzymes involved in cancer proliferation or infectious disease pathways.
  • Receptor Binding : The presence of halogen atoms can enhance binding through halogen bonding and hydrophobic interactions, increasing the affinity for specific receptors.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 1.0 μg/mL
Escherichia coli1.0 - 2.0 μg/mL
Mycobacterium tuberculosis0.63 - 1.26 μM

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. The unique structural features of this compound may inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth.

Case Studies

  • In vitro Studies : A study assessed the efficacy of various imidazole derivatives against Mycobacterium tuberculosis, revealing promising results with some compounds exhibiting MIC values as low as 0.63 μM .
  • In vivo Studies : However, certain derivatives demonstrated limited effectiveness in vivo due to rapid metabolic degradation, highlighting the need for further optimization .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The lipophilic nature due to bromine and chlorine substitutions may facilitate better absorption.
  • Metabolism : Preliminary studies suggest that metabolic pathways could lead to rapid clearance from biological systems, impacting efficacy .
  • Toxicity : Detailed toxicological assessments are necessary to ensure safety profiles before clinical application.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs differ primarily in aryl substituents, heterocyclic cores, or acetamide-linked moieties. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Variations Molecular Weight (g/mol) Key Findings Reference
Target Compound 5-(4-Bromophenyl), 1-(4-chlorophenyl) imidazole; 5-methylisoxazole-acetamide tail 485.78 No direct biological data reported; inferred activity from structural analogs.
2-{[1-Allyl-5-(4-Bromophenyl)-1H-Imidazol-2-yl]Sulfanyl}-N-(4-Chlorophenyl)Acetamide Allyl group at imidazole N1; 4-chlorophenyl acetamide 462.79 Higher lipophilicity (Cl substituent) may enhance membrane permeability.
N-(Benzofuran-5-yl)-2-((4-(4-Bromophenyl)-1H-Imidazol-2-yl)Thio)Acetamide (21) Benzofuran-acetamide tail; 4-bromophenyl imidazole 438.29 96% yield; inhibits IMPDH (IC₅₀ = 3.2 μM), a target for immunosuppression.
2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide 4-Fluorophenyl and 4-methoxyphenyl imidazole; thiazole-acetamide 455.51 Moderate COX-2 inhibition (IC₅₀ = 8.7 μM) due to electron-withdrawing F.
2-((Benzimidazol-2-yl)Thio)-N-(5-(4-Nitrophenyl)-1,3,4-Thiadiazol-2-yl)Acetamide (4g) Benzimidazole core; 4-nitrophenyl-thiadiazole 438.44 Antimicrobial activity (MIC = 12.5 μg/mL vs. S. aureus).

Substituent Effects on Activity

  • Halogenated Aryl Groups : The target compound’s 4-bromophenyl and 4-chlorophenyl groups enhance hydrophobic interactions in enzyme binding pockets, similar to compound 21 (IMPDH inhibition) .
  • Heterocyclic Tails : The 5-methylisoxazole tail in the target compound may improve metabolic stability compared to thiazole (Compound 4g ) or benzofuran (Compound 21 ) analogs, which show varied pharmacokinetic profiles .
  • Electron-Donating/Withdrawing Groups : Fluorine (electron-withdrawing) in Compound 9 enhances COX-2 selectivity, whereas methoxy groups (electron-donating) reduce potency .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis typically involves:

  • Core imidazole formation : Reacting 4-bromobenzaldehyde and 4-chlorobenzaldehyde derivatives with amines under cyclization conditions (e.g., using ammonium acetate in acetic acid) to form the imidazole ring .
  • Thioether linkage : Introducing the thiol group via nucleophilic substitution, often using potassium carbonate in dimethylformamide (DMF) to facilitate the reaction .
  • Acetamide coupling : Reacting the thioether intermediate with 5-methylisoxazole-3-amine using coupling agents like EDCI/HOBt in dichloromethane . Key parameters include temperature control (reflux for 12–24 hours), solvent polarity, and stoichiometric ratios (1:1.2 molar ratio for thiol introduction) .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions on the imidazole ring and acetamide linkage (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • FT-IR : Confirm thioether (C–S stretch at ~680 cm1^{-1}) and acetamide (N–H bend at ~1550 cm1^{-1}) functional groups .
  • LCMS : Validate molecular weight (e.g., [M+H]+^+ at ~530–540 m/z) and purity (>95%) .

Q. How can researchers design preliminary biological activity screens?

  • Enzyme inhibition assays : Test α-glucosidase inhibition (antidiabetic potential) using p-nitrophenyl glucopyranoside as a substrate, measuring absorbance at 405 nm .
  • Antimicrobial screening : Use broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) to identify rapid clearance .
  • Solubility optimization : Use co-solvents (e.g., PEG 400) or nanoformulation to enhance bioavailability .
  • Target engagement studies : Employ SPR (surface plasmon resonance) or thermal shift assays to confirm binding to intended targets (e.g., α-glucosidase) .

Q. What strategies optimize synthetic yield and purity for scale-up?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables like temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst loading (K2_2CO3_3 at 1.5–2.5 eq) .
  • Flow chemistry : Continuous flow reactors for thioether formation to improve mixing and reduce side products .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. How do halogen substituents (Br, Cl) influence structure-activity relationships (SAR)?

  • Electron-withdrawing effects : Bromine at the 4-position enhances electrophilicity, improving enzyme inhibition (e.g., α-glucosidase IC50_{50} reduced by ~40% vs. non-halogenated analogs) .
  • Hydrophobic interactions : Chlorine on the phenyl ring increases logP (measured at ~3.5), enhancing membrane permeability in antimicrobial assays .
  • Comparative studies : Replace Br with F or CH3_3 to assess potency shifts (e.g., 4-F analog shows 2-fold lower cytotoxicity in MCF-7 cells) .

Q. What computational methods predict metabolic stability and toxicity?

  • In silico ADMET : Use SwissADME or ADMETLab to predict CYP450 metabolism (e.g., CYP3A4 as primary metabolizer) and hERG channel inhibition .
  • Molecular dynamics (MD) : Simulate binding to α-glucosidase (PDB: 2QMJ) to identify key interactions (e.g., hydrogen bonds with His674) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess redox stability .

Q. How can researchers address oxidative/hydrolytic degradation during storage?

  • Forced degradation studies : Expose to 0.1N HCl/NaOH (hydrolysis) or 3% H2_2O2_2 (oxidation) at 40°C for 48 hours, monitor via HPLC .
  • Stabilizers : Add antioxidants (0.1% BHT) or lyophilize under argon to prevent thioether oxidation .
  • Packaging : Store in amber vials with desiccants (silica gel) at –20°C .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.